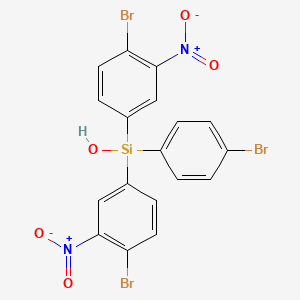![molecular formula C9H16S B14618804 trans-3-Thiabicyclo[4.4.0]decane CAS No. 57259-81-1](/img/structure/B14618804.png)
trans-3-Thiabicyclo[4.4.0]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Thiabicyclo[4.4.0]decane: is a bicyclic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[4.4.0]decane derivatives, which are known for their structural complexity and potential biological activities. The presence of the sulfur atom introduces unique chemical properties and reactivity patterns, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Thiabicyclo[4.4.0]decane typically involves the construction of the bicyclic framework followed by the introduction of the sulfur atom. One common approach is to start with a suitable bicyclic precursor and introduce the sulfur atom through a thiolation reaction. This can be achieved using reagents such as thiols or sulfur-containing compounds under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product on a large scale. The choice of starting materials and reaction conditions is crucial to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Thiabicyclo[4.4.0]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic framework or the sulfur atom, leading to different reduced products.
Substitution: The compound can participate in substitution reactions where the sulfur atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3-Thiabicyclo[4.4.0]decane is studied for its unique reactivity and potential as a building block for more complex molecules. Its bicyclic structure and sulfur atom make it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development. Its structural features may contribute to antibacterial, antifungal, or other pharmacological properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of trans-3-Thiabicyclo[4.4.0]decane depends on its specific interactions with molecular targets. The sulfur atom can participate in various chemical interactions, including coordination with metal ions or forming covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
trans-Decalin: A bicyclic compound without a sulfur atom, known for its structural rigidity and use in organic synthesis.
trans-Octalin: Another bicyclic compound with similar structural features but different chemical properties due to the absence of sulfur.
trans-3-Thiabicyclo[4.4.0]decene: A related compound with a double bond in the bicyclic framework, which introduces additional reactivity.
Uniqueness: trans-3-Thiabicyclo[4.4.0]decane is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for studying sulfur chemistry and exploring new synthetic methodologies.
Propiedades
Número CAS |
57259-81-1 |
|---|---|
Fórmula molecular |
C9H16S |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isothiochromene |
InChI |
InChI=1S/C9H16S/c1-2-4-9-7-10-6-5-8(9)3-1/h8-9H,1-7H2/t8-,9-/m0/s1 |
Clave InChI |
HVHARMAIFABLPU-IUCAKERBSA-N |
SMILES isomérico |
C1CC[C@H]2CSCC[C@@H]2C1 |
SMILES canónico |
C1CCC2CSCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


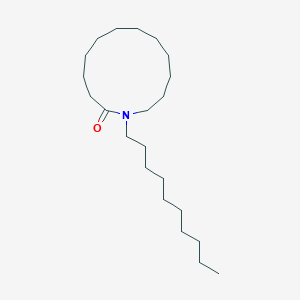
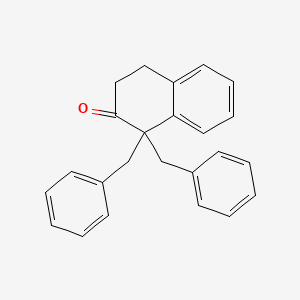
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
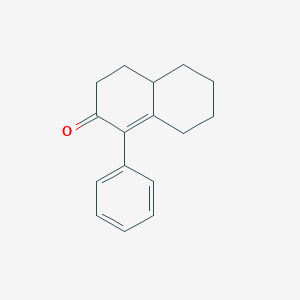

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
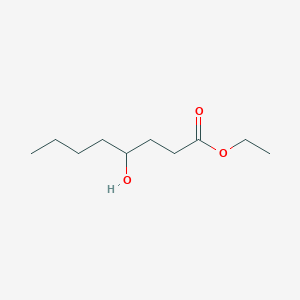

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
